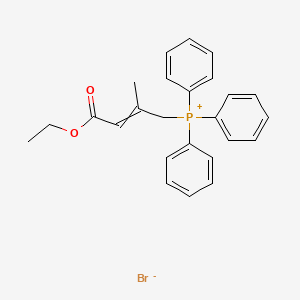

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study of organophosphorus compounds, including those involving triphenylphosphonium groups, has been a subject of interest due to their wide application in organic synthesis, catalysis, and materials science. Phosphonium salts are known for their role in the Wittig reaction, a popular method for the synthesis of alkenes.

Synthesis Analysis

Triphenylphosphonium salts can be synthesized through various methods, including the reaction of triphenylphosphine with alkyl halides or via the alkylation of phosphines. A related synthesis involves the reaction of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 3-perfluoroalkyl-2-propiolates, leading to methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxy-6-(triphenylphosphoranylidene)hexa-2,4-dienoate products in excellent yields (Cao, W., Shi, Zhijian, Fan, Chun, & Ding, W., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Convenient Synthesis of Complex Organic Compounds : The compound, derived from bromide, has been used in reactions with methyl 3-perfluoroalkyl-2-propiolates at room temperature. This process leads to the production of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxy-6-(triphenylphosphoranylidene)hexa-2,4-dienoate, which can be further hydrolyzed to produce related compounds. These reactions are significant for the synthesis of complex organic molecules (Cao, Shi, Fan, & Ding, 2002).

Synthesis of Fluorophores : A related fluorophore, 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide, demonstrates unique photophysical properties. This compound shows ionization into free ions in solvents with a larger dielectric constant, leading to characteristic absorption bands. This property is crucial for developing new fluorophores for various applications (Li, Xu, Sun, Bai, Zhang, Fang, & Yan, 2009).

Creation of Ethoxyhalogeno-complexes : Reactions with metal penta-chlorides and bromides in anhydrous ethanol yield ethoxyhalogeno-complexes. These reactions are significant in the field of inorganic chemistry, particularly for the synthesis of novel complexes involving elements like protactinium, niobium, and tantalum (Brown & Rickard, 1971).

Synthesis of Novel Ionic Liquids : Analogues of glycine-betaine ionic liquids (AGB-ILs) have been synthesized using this compound. These ILs are characterized for their thermal properties and low toxicity, indicating potential applications in environmentally friendly technologies (Pereira, Pedro, Gomes, Sintra, Ventura, Coutinho, Freire, & Mohamadou, 2019).

Pharmaceutical Research : In pharmaceutical chemistry, derivatives of the compound have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities. This indicates its potential utility in drug discovery and medicinal chemistry (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Propiedades

IUPAC Name |

(4-ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCUHHGAWIKMBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2-methyl-4-oxobut-2-enyl)-triphenylphosphanium;bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)